

Isorhoifolin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: *Isorhoifolin*

Cat. No.: *B194536*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside, is a natural compound found in a variety of plants, including those of the Citrus genus. As a member of the flavone subclass of flavonoids, **isorhoifolin** has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of **isorhoifolin**, with a focus on its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Isorhoifolin, also known as apigenin-7-O-rutinoside, possesses a chemical structure characterized by a flavone backbone (apigenin) linked to a rutinoside sugar moiety at the 7-hydroxyl position. The molecular formula of **isorhoifolin** is $C_{27}H_{30}O_{14}$.^{[1][2]}

Table 1: Chemical and Physical Properties of **Isorhoifolin**

Property	Value	Reference(s)
Molecular Formula	C27H30O14	[1][2]
Molecular Weight	578.5 g/mol	[1]
CAS Number	552-57-8	
Appearance	White-beige powder	
Melting Point	269 - 275 °C	
Solubility	Soluble in DMSO and methanol; insoluble in water.	
UV λ_{max}	~270 nm and ~330-350 nm	

Table 2: Spectroscopic Data of **Isorhoifolin**

Nucleus	Chemical Shift (δ , ppm)
^1H NMR	Data not sufficiently available in search results.
^{13}C NMR	Data not sufficiently available in search results.

Note: Detailed, experimentally verified ^1H and ^{13}C NMR data for **isorhoifolin** were not available in the provided search results. Researchers should refer to dedicated spectroscopic databases or perform their own analyses for definitive assignments.

Biological Activities and Signaling Pathways

Isorhoifolin has been reported to exhibit a range of biological activities, primarily antioxidant and anti-inflammatory effects. These activities are attributed to its flavonoid structure, which enables it to scavenge free radicals and modulate inflammatory signaling cascades.

Antioxidant Activity

The antioxidant capacity of **isorhoifolin** stems from its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). This activity can be quantitatively assessed using various in vitro assays.

Anti-inflammatory Activity

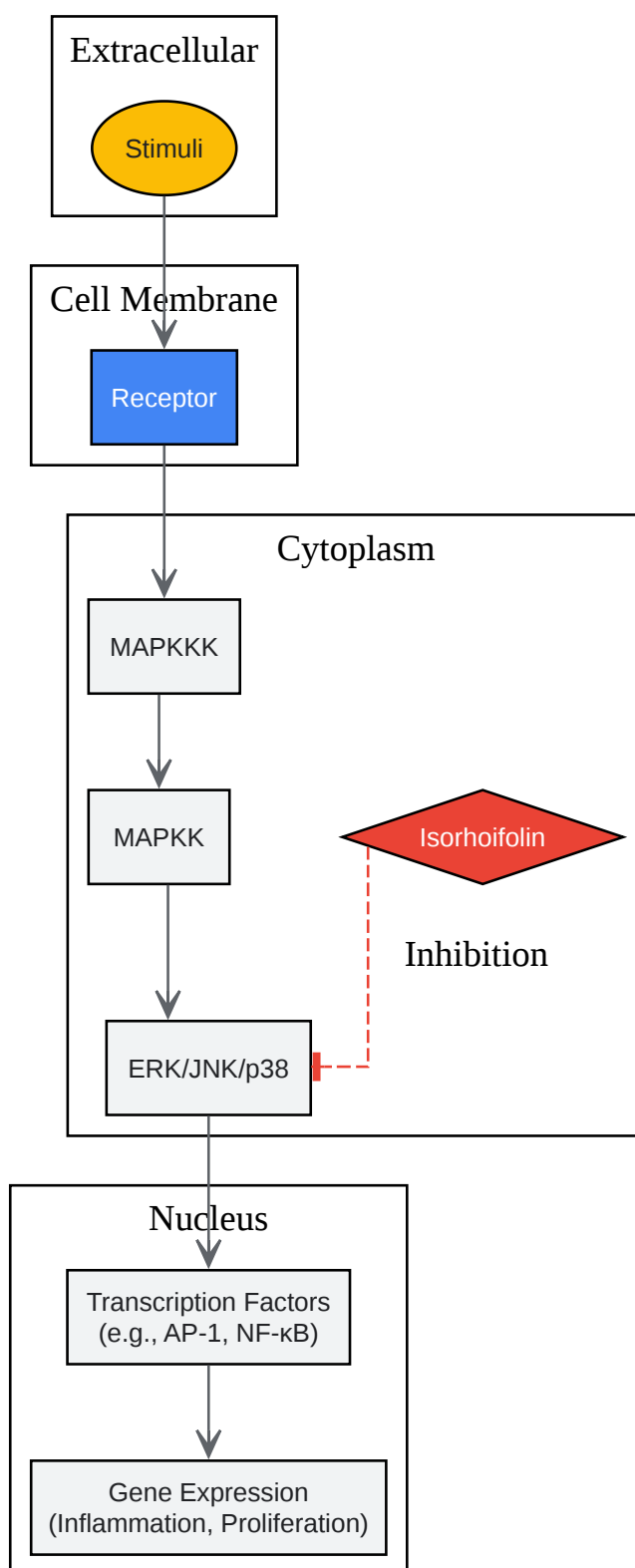
Isorhoifolin has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is particularly relevant in inflammatory conditions where excessive NO production contributes to tissue damage.

Modulation of Signaling Pathways

Recent studies have indicated that the biological effects of **isorhoifolin** are mediated through its interaction with key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

MAPK Signaling Pathway:

The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. **Isorhoifolin** is thought to exert its effects by modulating the phosphorylation status of these kinases.



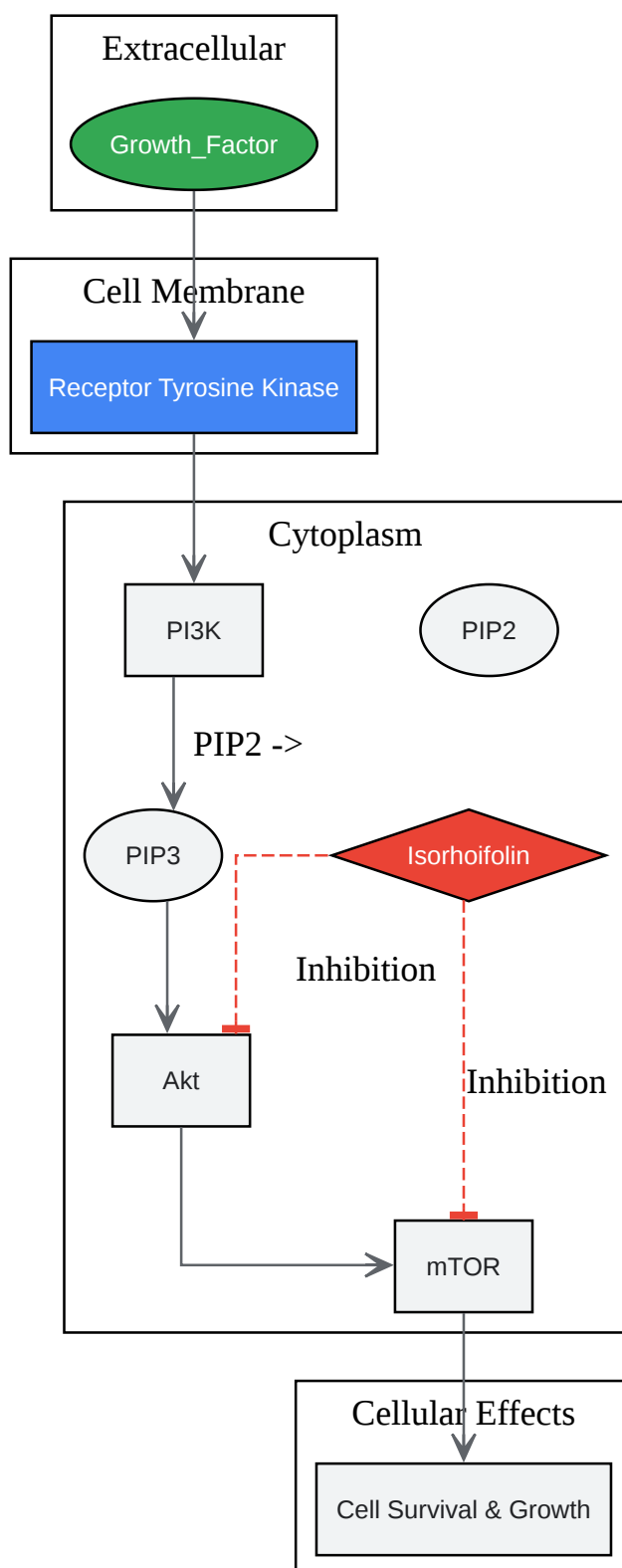
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Figure 1: Simplified MAPK signaling pathway and the putative inhibitory action of **isorhoifolin**.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.

Isorhoifolin may modulate this pathway by affecting the phosphorylation of key components like Akt and the downstream mammalian target of rapamycin (mTOR).



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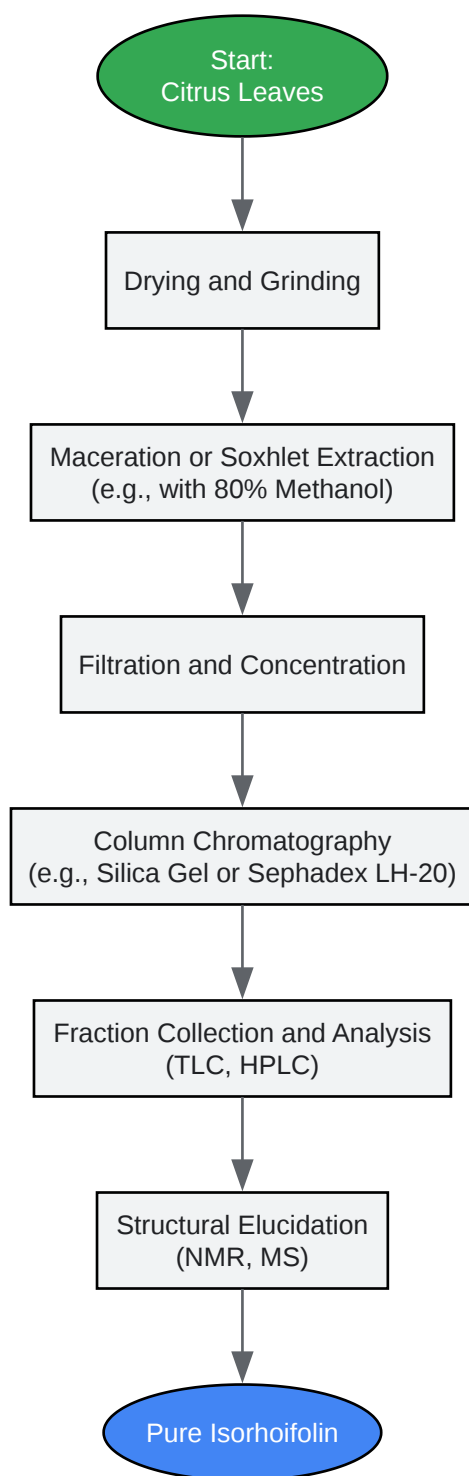
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of **isorhoifolin**.

Experimental Protocols

This section outlines general methodologies for the extraction, isolation, and biological evaluation of **isorhoifolin**. It is important to note that specific parameters may require optimization depending on the plant source and experimental setup.

Extraction and Isolation of Isorhoifolin from Citrus Leaves

The following is a general workflow for the extraction and isolation of **isorhoifolin** from citrus leaves.



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Figure 3: General workflow for the extraction and isolation of **isorhoifolin**.

Detailed Steps:

- **Plant Material Preparation:** Fresh citrus leaves are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with a suitable solvent, such as 80% methanol, using either maceration or a Soxhlet apparatus.
- **Filtration and Concentration:** The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
- **Purification:** The crude extract is subjected to column chromatography for purification. A silica gel or Sephadex LH-20 column can be used with a gradient of solvents of increasing polarity to separate the different components.
- **Isolation and Characterization:** Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing **isorhoifolin** are pooled, and the pure compound is obtained after solvent evaporation. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

- Prepare a stock solution of **isorhoifolin** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of dilutions of the **isorhoifolin** stock solution.
- Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add a fixed volume of each **isorhoifolin** dilution.
- Add a fixed volume of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

- Measure the absorbance at 517 nm using a microplate reader.
- A control containing the solvent and DPPH solution is also measured.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- The IC50 value, the concentration of **isorhoifolin** required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of **isorhoifolin**.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

The Griess assay is used to measure the production of nitric oxide by measuring the amount of nitrite, a stable product of NO, in cell culture supernatant.

Protocol:

- Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
- Pre-treat the cells with various concentrations of **isorhoifolin** for a specific duration (e.g., 1-2 hours).
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the negative control group.
- Incubate the cells for a further period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.

- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.
- A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.
- The percentage of NO inhibition is calculated by comparing the nitrite concentration in the **isorhoifolin**-treated groups to the LPS-stimulated control group.

Conclusion

Isorhoifolin is a promising natural flavonoid with demonstrated antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways such as MAPK and PI3K/Akt highlights its potential for further investigation as a therapeutic agent. This technical guide provides a foundational understanding of **isorhoifolin**'s chemical and biological properties, along with standardized experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the prevention and treatment of various diseases.

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